(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
This compound is a structurally complex urea derivative featuring three key components:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring commonly associated with enhanced metabolic stability and ligand-receptor binding in medicinal chemistry .
- 3-Methoxybenzyl-substituted quinazolinone core: The quinazolinone scaffold is known for its versatility in drug design, particularly in kinase inhibition and anticonvulsant activity. The 3-methoxybenzyl substituent may enhance lipophilicity and modulate electronic properties .
Quinazolinone Formation: Cyclization of anthranilic acid derivatives with 3-methoxybenzylamine, followed by oxidation to yield the 2-oxo-2,3-dihydroquinazolin-4(1H)-one intermediate .
Urea Linkage Installation: Reaction of the quinazolinone intermediate with benzo[d][1,3]dioxol-5-yl isocyanate under anhydrous conditions, as seen in similar urea syntheses .
Properties
CAS No. |
941895-47-2 |
|---|---|
Molecular Formula |
C24H20N4O5 |
Molecular Weight |
444.447 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H20N4O5/c1-31-17-6-4-5-15(11-17)13-28-22(18-7-2-3-8-19(18)26-24(28)30)27-23(29)25-16-9-10-20-21(12-16)33-14-32-20/h2-12H,13-14H2,1H3,(H2,25,27,29) |
InChI Key |
YKEJAXGTXKVBKE-HPNDGRJYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the implications of these findings in pharmacology.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: 314.35 g/mol
The structure features a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the quinazoline core and subsequent modifications to introduce the benzo[d][1,3]dioxole and methoxybenzyl groups. The synthetic route typically employs techniques such as:
- Aldol Condensation
- Refluxing under acidic conditions
- Column Chromatography for purification
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Escherichia coli | 500–1000 µg/mL |
| Pseudomonas aeruginosa | 750–1500 µg/mL |
| Candida albicans (fungal) | 250–500 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds with similar structures have been evaluated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been noted in several studies. For instance:
- In vitro assays showed a reduction in cytokine production by up to 60% at higher concentrations of the compound.
This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Studies have also investigated the anticancer potential of compounds related to this compound. The compound demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 15–30 |
| HeLa (cervical cancer) | 20–35 |
| A549 (lung cancer) | 10–25 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds. For example:
- Synthesis and Evaluation of Quinazoline Derivatives : A study synthesized various quinazoline derivatives and evaluated their antibacterial and anticancer activities. The results indicated that modifications in substituents significantly affected biological potency.
- Structure-Activity Relationship Studies : Research focused on understanding how changes in chemical structure influence biological activity, revealing critical insights into optimizing drug candidates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Structural Diversity: The target compound’s quinazolinone-urea hybrid distinguishes it from pyrazole-carbohydrazide (anticonsulvant) and bichalcone (NF-κB inhibitor) scaffolds. Its rigidity may favor selective target engagement compared to flexible bichalcones.
Synthetic Challenges: The target compound’s multi-step synthesis likely involves lower yields (inferred from analogous quinazolinone-urea syntheses ), whereas simpler pyrazole derivatives achieve higher yields (65–72%) .
The quinazolinone core is associated with kinase inhibition (e.g., EGFR), but the lack of a piperazine moiety (cf. bichalcone ) may limit solubility, necessitating formulation optimization.
Research Findings and Limitations
- Gaps in Data: No direct biological data for the target compound are available in the provided evidence. Predictions are based on structural analogs, highlighting the need for empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
